3-Bromo-5-methoxy-1H-1,2,4-triazole
Overview
Description
“3-Bromo-5-methoxy-1H-1,2,4-triazole” is a chemical compound with the empirical formula C3H4BrN3O . It is a solid substance . The SMILES string representation of this compound is COc1nc(Br)n[nH]1 .
Molecular Structure Analysis
The InChI string representation of “this compound” is 1S/C3H4BrN3O/c1-8-3-5-2(4)6-7-3/h1H3, (H,5,6,7) . This provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .
Scientific Research Applications
Antifungal Activity
3-Bromo-5-methoxy-1H-1,2,4-triazole derivatives have been studied for their potential antifungal properties. For instance, compounds derived from this triazole were tested against Thielaviopsis paradoxa, a fungus causing stem-bleeding disease in coconut plants, demonstrating significant antifungal activity (Holla, Poojary, Kalluraya, & Gowda, 1996).
Anticancer Properties
Research has explored the use of this compound derivatives in anticancer applications. Some derivatives were evaluated for their effectiveness against various cancer types, including lung, breast, and ovarian cancers, showing promising results in inhibiting cancer cell growth (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Antibacterial Activity
Several derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These studies highlight the potential of these compounds in combating bacterial infections (Hui, Xu, Wang, Zhang, & Zhang, 2010).
Antiproliferative Activity
Research into the antiproliferative activity of this compound derivatives has shown promising results. Compounds were synthesized and tested for their ability to inhibit the proliferation of cancer cells, with some showing significant activity (Narayana, Raj, & Sarojini, 2010).
Corrosion Inhibition
One study focused on the use of a synthesized compound from this class for corrosion inhibition. The study demonstrated the compound's effectiveness in preventing corrosion of mild steel, indicating its potential application in industrial settings (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazoles, a class of compounds to which our compound belongs, interact with various biological targets .
Mode of Action
1,2,3-triazoles are known to exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor, which play an important role in the progression of diseases .
Biochemical Pathways
Given its structural similarity to other 1,2,3-triazoles, it may influence pathways related to cell proliferation and apoptosis .
Result of Action
Based on the known activities of similar 1,2,3-triazoles, it may induce cell cycle arrest and apoptosis in cancer cells .
Properties
IUPAC Name |
5-bromo-3-methoxy-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWPBNTUMRPCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718250 | |
Record name | 5-Bromo-3-methoxy-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-61-4 | |
Record name | 5-Bromo-3-methoxy-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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